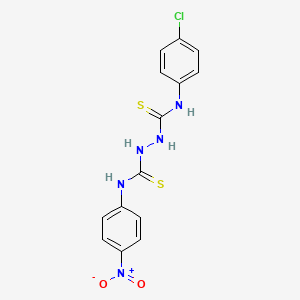![molecular formula C21H25N3O2S B4117486 N-(2-methoxy-5-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4117486.png)
N-(2-methoxy-5-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors and has been shown to have significant effects on various cellular processes.
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea inhibits the activity of JAK2 and STAT3 by binding to their catalytic domains and preventing their activation. This leads to the inhibition of downstream signaling pathways, resulting in the suppression of cell proliferation and survival. N-(2-methoxy-5-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has been shown to have several biochemical and physiological effects on cells. It has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to the inhibition of downstream signaling pathways. N-(2-methoxy-5-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has also been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-5-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, N-(2-methoxy-5-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea also has limitations, including its potential off-target effects and its limited specificity for JAK2 and STAT3.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea. One potential direction is the development of more specific inhibitors for JAK2 and STAT3. Another direction is the study of N-(2-methoxy-5-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea in combination with other therapies for the treatment of cancer and other diseases. Additionally, the potential use of N-(2-methoxy-5-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea in the treatment of neurodegenerative diseases and other conditions is an area of active research.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has been extensively used in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of several tyrosine kinases, including Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). These kinases are involved in several cellular processes, including cell proliferation, differentiation, and survival. N-(2-methoxy-5-methylphenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15-6-11-19(26-2)18(14-15)23-21(27)22-17-9-7-16(8-10-17)20(25)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNLUVLUHYMORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-[4-(piperidine-1-carbonyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



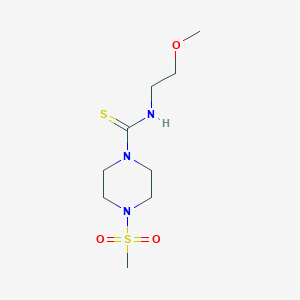
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)alaninamide](/img/structure/B4117420.png)
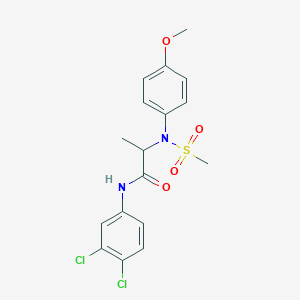
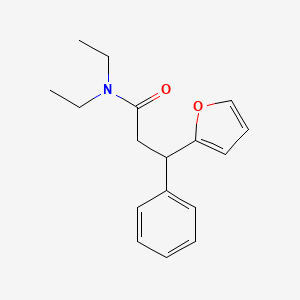
![N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4117443.png)
![N-(4-chlorobenzyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4117447.png)
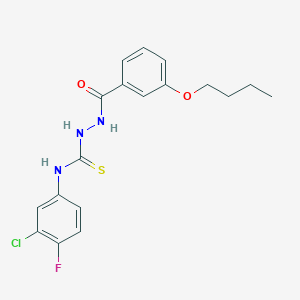
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4117467.png)
![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4117473.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[2-(4-methyl-3-nitrobenzoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4117481.png)
![methyl 4-chloro-3-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4117493.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide](/img/structure/B4117498.png)
![N-(4-bromophenyl)-2-{[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4117505.png)
